molecular formula C20H18N4O4 B2780558 3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1359247-15-6

3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2780558
CAS No.: 1359247-15-6
M. Wt: 378.388
InChI Key: UUMKWKCLVYDQLO-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
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Biological Activity

The compound 3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS Number: 1359247-15-6) is a novel derivative within the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O4C_{20}H_{18}N_{4}O_{4} with a molecular weight of 378.4 g/mol. The structure features a quinazoline core substituted with a methoxyethyl group and an oxadiazole moiety, which are crucial for its biological activity.

PropertyValue
CAS Number1359247-15-6
Molecular FormulaC20H18N4O4
Molecular Weight378.4 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline, including the compound , exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Testing : The agar well diffusion method was employed to evaluate the antibacterial efficacy of this compound. It showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 65 mg/mL to 80 mg/mL for different strains tested .
  • Comparative Analysis : When compared to standard antibacterial agents such as ampicillin and vancomycin, the compound displayed competitive inhibition zones. For example, it achieved an inhibition zone of 15 mm against E. coli, which is comparable to reference drugs .

Anticancer Potential

Quinazoline derivatives are also recognized for their anticancer properties. The compound's structural features suggest potential activity against cancer cell lines:

  • Mechanism of Action : The quinazoline scaffold is known to inhibit key enzymes involved in cancer cell proliferation. Studies have indicated that modifications in the substituents can enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Other Biological Activities

The compound has also been evaluated for additional biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity : Some derivatives in this class have shown promise as antioxidants, which can be beneficial in reducing oxidative stress in various disease models .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in PMC highlighted several quinazoline derivatives' ability to inhibit bacterial gyrase and DNA topoisomerase IV. The specific compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
  • Evaluation Against Cancer Cell Lines :
    • In vitro studies demonstrated that similar quinazoline derivatives could induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
  • Assessment of Anti-inflammatory Effects :
    • Research indicated that compounds with similar structures could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications beyond antimicrobial activity .

Properties

IUPAC Name

3-(2-methoxyethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-12-3-5-13(6-4-12)17-22-18(28-23-17)14-7-8-15-16(11-14)21-20(26)24(19(15)25)9-10-27-2/h3-8,11H,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMKWKCLVYDQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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